molecular formula C7H4Cl2N4 B578481 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine CAS No. 1260860-26-1

2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B578481
CAS No.: 1260860-26-1
M. Wt: 215.037
InChI Key: RNUCSZLRGJAHLJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine: is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a pyrazole ring at position 5. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide or dimethyl sulfoxide. The reaction proceeds via nucleophilic substitution, where the pyrazole ring displaces one of the chlorine atoms on the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.

    Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substituted pyrimidines with various functional groups replacing the chlorine atoms.
  • Oxidized or reduced derivatives of the original compound.
  • Cyclized heterocyclic compounds.

Scientific Research Applications

2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a precursor in the synthesis of various pharmacologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.

    Biological Studies: The compound is used in studies to understand the interaction of heterocyclic compounds with biological targets such as enzymes and receptors.

    Material Science: It is employed in the development of novel materials with specific electronic or optical properties.

    Agricultural Chemistry: The compound is investigated for its potential use in agrochemicals, including herbicides and fungicides.

Comparison with Similar Compounds

    2,4-Dichloropyrimidine: Lacks the pyrazole ring but shares the pyrimidine core with chlorine substitutions.

    5-(1H-Pyrazol-1-yl)pyrimidine: Similar structure but without the chlorine atoms.

    2,4-Dichloro-5-(1H-imidazol-1-yl)pyrimidine: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness: 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine is unique due to the presence of both chlorine atoms and the pyrazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.

Biological Activity

2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of cyclin-dependent kinases (CDKs) and its antiproliferative properties against various cancer cell lines. This article reviews the biological activity of this compound, synthesizing findings from diverse studies, including structure-activity relationships (SAR), mechanistic insights, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with dichlorine and a pyrazole moiety. The synthesis typically involves the reaction of 2,4-dichloropyrimidine derivatives with pyrazole under specific conditions to yield the desired product. The structural characteristics are crucial for its biological activity, influencing how it interacts with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potent inhibitory effects on CDK2, a critical enzyme in cell cycle regulation. For instance, a derivative of this compound exhibited an inhibition constant (KiK_i) of 0.005 µM against CDK2, demonstrating high selectivity over other CDKs tested. This selectivity is vital for minimizing side effects in potential therapeutic applications.

Table 1: Inhibition Constants and Antiproliferative Activity

CompoundKiK_i (µM)GI50 (µM)Cell Line Tested
This compound0.0050.127–0.560Various cancer cell lines
Related Derivative0.0907.350A2780

Mechanistic studies revealed that this compound induces apoptosis in ovarian cancer cells by reducing the phosphorylation of retinoblastoma protein at Thr821, leading to cell cycle arrest at the S and G2/M phases. Such mechanisms are crucial for understanding how these compounds can be developed into effective anticancer agents.

Antiplasmodial Activity

In addition to its anticancer properties, some derivatives have been evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. While specific data on this compound's direct activity against this parasite is limited, related compounds have shown promising results in inhibiting dihydrofolate reductase (DHFR), an essential enzyme for the survival of the parasite.

Table 2: Antiplasmodial Activity of Related Compounds

CompoundKiK_i (nM)IC50 (µM)
Compound A1.3–2430.4–28
Compound B13–2083.7–54

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications on the pyrazole and pyrimidine rings significantly impact biological activity. For example, methylation or substitution at specific positions often results in decreased inhibitory activity against CDK2 and reduced antiproliferative effects. This highlights the importance of precise structural configurations for optimizing efficacy.

Figure 1: Structural Modifications Impacting Activity

SAR Analysis (Note: Replace with actual image URL if available)

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in vivo and in vitro:

  • Ovarian Cancer Study : A study demonstrated that treatment with a pyrazole-substituted pyrimidine led to significant tumor regression in mouse models.
  • Cell Line Testing : Various cancer cell lines were treated with different concentrations of the compound, showing a dose-dependent response in growth inhibition.

Properties

IUPAC Name

2,4-dichloro-5-pyrazol-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N4/c8-6-5(4-10-7(9)12-6)13-3-1-2-11-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUCSZLRGJAHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CN=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677505
Record name 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260860-26-1
Record name 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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